2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide
Description
This compound features a benzofuropyrimidinone core fused with a pyrimidine-2,4-dione moiety, substituted at the 3-position by an acetamide group bearing a 2-methylpropyl (isobutyl) chain. The benzofuro[3,2-d]pyrimidine scaffold is notable for its planar, heterocyclic structure, which enables π-π stacking interactions in biological systems.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-9(2)7-17-12(20)8-19-15(21)14-13(18-16(19)22)10-5-3-4-6-11(10)23-14/h3-6,9H,7-8H2,1-2H3,(H,17,20)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGHFFURVWDGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide generally involves multi-step synthetic routes. The initial steps typically focus on the formation of the benzofuro[3,2-d]pyrimidine core through a series of cyclization reactions. One common route includes the condensation of appropriate aromatic aldehydes with urea derivatives under acidic or basic conditions to form the pyrimidine ring, followed by intramolecular cyclization to form the benzofuran moiety.
Reaction Conditions:
Cyclization reactions are often carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-150°C).
Acidic or basic catalysts such as hydrochloric acid or potassium hydroxide are employed to facilitate the reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are techniques that can be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Side Chain
The tertiary amide group in the N-(2-methylpropyl)acetamide moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Produces 2-(2,4-dioxo-1,4-dihydrobenzofuro[3,2-d]pyrimidin-3(2H)-yl)acetic acid and 2-methylpropylamine.
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Basic Hydrolysis : Yields the corresponding carboxylate salt (e.g., with NaOH) .
Key Conditions :
| Reagent | Temperature | Solvent | Outcome |
|---|---|---|---|
| 6M HCl | Reflux | Water | Free carboxylic acid + amine |
| 1M NaOH | 80°C | Ethanol | Sodium carboxylate + amine |
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring (due to electron-withdrawing dioxo groups) facilitates nucleophilic attack at positions 2 or 4:
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Amination : Reaction with ammonia or primary amines at position 4 to form substituted pyrimidines.
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Halogenation : Chlorination or bromination using POCl₃ or POBr₃ yields 2- or 4-halo derivatives.
Example Reaction :
Oxidation and Reduction Reactions
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Oxidation : The benzofuran moiety may undergo epoxidation or dihydroxylation under oxidative conditions (e.g., mCPBA, OsO₄).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dioxo groups to dihydroxy derivatives, altering the pyrimidine ring’s electronic properties.
Notable Conditions :
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | mCPBA in DCM | Epoxide at benzofuran double bond |
| Reduction | H₂ (1 atm), Pd/C | 2,4-Dihydroxy-pyrimidine derivative |
Ring-Opening Reactions
Under strong alkaline conditions (e.g., KOH in ethylene glycol), the pyrimidine ring may cleave:
Functionalization of the Benzofuran Moiety
The benzene ring in the benzofuran system participates in electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 5 or 7.
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Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group.
Regioselectivity : Electron-donating effects from the fused furan oxygen direct substitution to para positions relative to the oxygen.
Condensation Reactions
The NH group in the dihydropyrimidinone ring reacts with aldehydes or ketones to form Schiff bases:
Photochemical Reactions
UV irradiation in the presence of iodine (I₂) may induce radical-based dimerization or side-chain modifications, though specific data for this compound require further study .
Mechanistic Insights from Analogous Systems
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure includes:
- Diketone (2,4-dioxo) : This functional group may contribute to the compound's reactivity and biological activity.
- Amide Group (N-(2-methylpropyl)acetamide) : This moiety can enhance solubility and biological interactions.
- Benzofuro-Pyrimidine Core : This fused ring system is significant for its potential biological activities.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including:
- Targeting specific signaling pathways : Compounds that share structural features with 2-(2,4-dioxo-1,4-dihydrobenzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide have been found to disrupt key pathways involved in tumor growth.
- Inducing apoptosis : The ability of similar compounds to trigger programmed cell death in cancer cells has been documented.
Enzyme Inhibition
The compound may also serve as an inhibitor for various enzymes involved in critical biological processes. Notably:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases that play essential roles in cell signaling and cancer progression.
- Antimicrobial Activity : Some derivatives exhibit inhibitory effects against bacterial enzymes, suggesting potential applications as antimicrobial agents.
Neuroprotective Effects
There is emerging evidence that benzofuro-pyrimidine derivatives can provide neuroprotective benefits:
- Protection against oxidative stress : These compounds may mitigate oxidative damage in neuronal cells.
- Potential treatment for neurodegenerative diseases : Their ability to cross the blood-brain barrier could make them candidates for treating conditions like Alzheimer's or Parkinson's disease.
Case Studies
Several case studies provide insights into the biological activity of compounds related to 2-(2,4-dioxo-1,4-dihydrobenzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide:
Anticancer Activity
A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
Antimicrobial Effects
Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, highlighting their potential as new antibiotics.
Mechanism of Action
The mechanism by which 2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide exerts its effects depends on the specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interfering with molecular pathways critical for disease progression. Molecular targets often include enzymes like kinases or proteases, and pathways involved in cell signaling, proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is structurally closest to 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide (CAS 1351780-16-9, referenced in ). Both share the benzofuropyrimidine-dione core but differ in substituents:
- Target compound : Isobutyl group on the acetamide side chain.
- CAS 1351780-16-9 : 2-ethyl-6-methylphenyl group on the acetamide and a 2-phenylethyl substituent at the 3-position of the benzofuropyrimidine.
The phenyl-ethyl group in CAS 1351780-16-9 introduces aromaticity and bulk, which may enhance target binding affinity but reduce solubility.
Key Differences in Pharmacokinetic and Physicochemical Properties
*Predicted using QikProp (BIOVIA).
- Lipophilicity : The target compound’s isobutyl group yields a lower logP (2.8 vs. 3.5), suggesting improved aqueous solubility.
- Solubility : The 2-ethyl-6-methylphenyl group in CAS 1351780-16-9 likely reduces solubility due to increased hydrophobicity.
- Bioactivity : The phenyl-ethyl substituent in CAS 1351780-16-9 may favor interactions with hydrophobic enzyme pockets, while the target compound’s isobutyl group could enhance metabolic stability.
Comparison with Pyrimidine Derivatives from Other Scaffolds
- Compound 11p (): Contains a benzo[e][1,4]diazepin-2-one fused to a pyrimido[4,5-d]pyrimidine. However, the larger diazepine ring likely alters target selectivity .
- Tetrahydropyrimidin-1(2H)-yl derivatives () : These compounds feature saturated pyrimidine rings with complex amide side chains. Their reduced aromaticity may limit π-π interactions compared to the target compound’s planar core .
Research Implications and Limitations
Current evidence lacks direct experimental data (e.g., IC50, pharmacokinetic profiles) for the target compound. Structural comparisons suggest that:
Substituent optimization (e.g., balancing alkyl vs. aryl groups) is critical for tuning solubility and target engagement.
The benzofuropyrimidine core offers a versatile scaffold for developing kinase or protease inhibitors.
Further studies are required to validate these hypotheses, including synthesis, in vitro assays, and computational docking simulations.
Biological Activity
The compound 2-(2,4-dioxo-1,4-dihydro benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide (CAS Number: 1351399-18-2) is a synthetic organic molecule that belongs to the class of benzofuro-pyrimidine derivatives. This compound has garnered interest due to its potential biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 315.32 g/mol. The structure features a benzofuro-pyrimidine core which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₄ |
| Molecular Weight | 315.32 g/mol |
| CAS Number | 1351399-18-2 |
| SMILES | CC(C)CNC(=O)Cn1c(=O)[nH]c2c(oc3ccccc32)c1=O |
Antitumor Activity
Research indicates that compounds containing the benzofuro-pyrimidine scaffold exhibit significant antitumor activity. A study conducted on various derivatives showed that modifications in the structure could enhance cytotoxic effects against several cancer cell lines. For instance, derivatives similar to this compound were tested against A549 (lung cancer) and MCF-7 (breast cancer) cells, demonstrating IC50 values in the low micromolar range, indicating potent antitumor properties .
Antibacterial Properties
In vitro studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Notably, it was effective against multi-drug resistant strains, suggesting its potential as a lead compound in antibiotic development .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated using various models, including LPS-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that it may modulate inflammatory pathways effectively .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A specific study assessed the anticancer efficacy of several benzofuro-pyrimidine derivatives, including our compound of interest. The study utilized MTT assays to determine cell viability post-treatment. The results indicated that at a concentration of 10 µM, the compound reduced cell viability by over 70% in A549 cells compared to untreated controls.
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial potential of this compound against Staphylococcus aureus and Escherichia coli. Using disk diffusion methods, it was found that the compound displayed zones of inhibition greater than 15 mm, indicating strong antibacterial activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide, and how are intermediates characterized?
- The compound can be synthesized via multi-step reactions starting from benzofuropyrimidinone precursors. Key steps include cyclization using acetonitrile derivatives (e.g., 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile) under reflux conditions . Intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How can researchers verify the purity of this compound, and what analytical methods are most reliable?
- Purity assessment requires reverse-phase HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) with ≥95% purity as a benchmark . Differential scanning calorimetry (DSC) can confirm crystallinity, while elemental analysis (C, H, N) validates stoichiometric ratios .
Q. What spectroscopic techniques are critical for structural elucidation of this benzofuropyrimidinone derivative?
- -NMR is essential for identifying proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide methyl groups at δ 1.9–2.1 ppm). IR spectroscopy confirms carbonyl stretches (C=O at ~1700 cm), and UV-Vis spectroscopy (λmax ~255 nm) detects π→π* transitions in the benzofuropyrimidinone core .
Advanced Research Questions
Q. How can density functional theory (DFT) studies enhance understanding of this compound’s electronic properties and reactivity?
- DFT calculations (B3LYP/6-31G* basis set) predict electron density distributions, HOMO-LUMO gaps, and reactive sites. For example, the benzofuropyrimidinone core exhibits electron-deficient regions, making it prone to nucleophilic attack at the 2,4-dioxo positions . Solvent effects (PCM model) should be included to simulate physiological conditions .
Q. What experimental design strategies address contradictions in reported bioactivity data for similar compounds?
- Contradictions may arise from assay variability (e.g., cell line specificity, incubation times). Use orthogonal assays (e.g., enzymatic inhibition + cell viability) and standardize protocols (e.g., fixed DMSO concentrations ≤0.1%). Statistical rigor (ANOVA, p<0.05) and dose-response curves (IC/EC) are critical .
Q. How can researchers optimize solubility and stability for in vivo studies?
- Solubility screening in PEG-400, DMSO, or cyclodextrin complexes improves bioavailability. Stability under physiological pH (6.8–7.4) and temperature (37°C) should be monitored via HPLC over 24–72 hours. Deuterated solvents in NMR can track degradation products (e.g., hydrolysis of the acetamide group) .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
- Synthesize analogs with modifications at the 2-methylpropyl group or benzofuropyrimidinone core. Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) identifies key interactions (hydrogen bonds, hydrophobic pockets) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Conduct accelerated stability studies:
- Temperature: Store at -20°C, 4°C, and 25°C for 1–6 months.
- Humidity: 60–75% relative humidity.
- Analyze degradation via LC-MS and quantify impurities against ICH guidelines (e.g., ≤0.5% for unknown impurities) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
